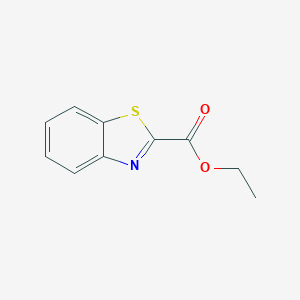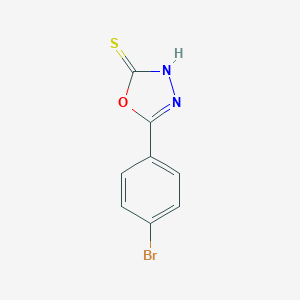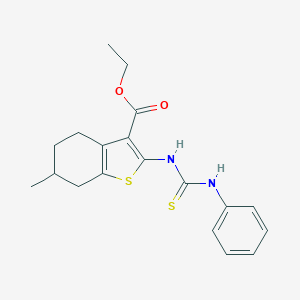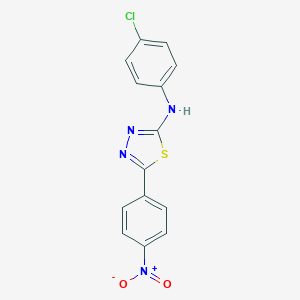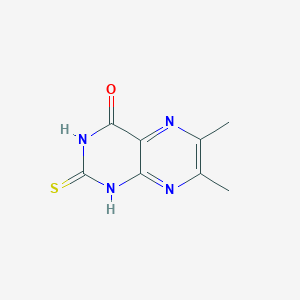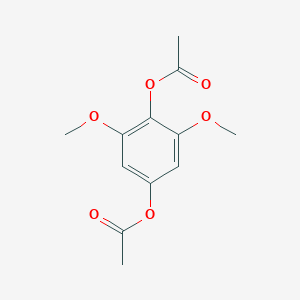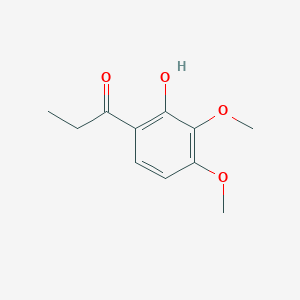
2,3,6-三氯-5-甲基吡啶
货号 B186384
CAS 编号:
58584-95-5
分子量: 196.5 g/mol
InChI 键: DBOPDFFTUIMICA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-5-methylpyridine is a chemical compound with the molecular formula C6H4Cl3N . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 2,3,6-Trichloro-5-methylpyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves chloridization of 2-chloro-5-chloromethyl pyridine for 8 hours at reflux conditions in the presence of ultraviolet, transforming it into 2-chloro-5-(trichloromethyl) pyridine (CTCMP). Then, CTCMP is chloridized for 6 hours at 175 degrees Celsius with WCl6 as a catalyst .Molecular Structure Analysis
The molecular structure of 2,3,6-Trichloro-5-methylpyridine consists of a pyridine ring with three chlorine atoms and one methyl group attached. The InChI code is 1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 .Physical And Chemical Properties Analysis
2,3,6-Trichloro-5-methylpyridine has a molecular weight of 196.5 g/mol . It is a white to yellow solid .科学研究应用
Biodegradation of 3,5,6-Trichloro-2-pyridinol (TCP)
- Application Summary: TCP is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is more toxic than the parent compounds . The biodegradation of TCP is an important biological process for detoxification .
- Methods of Application: In a study, the degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively . It could also degrade 3, 5-dichloro-2-pyridone, 6-chloropyridin-2-ol, 2-hydroxypyridine and phoxim when provided as sole carbon and energy sources .
- Results or Outcomes: Seven TCP intermediate metabolites were detected in strain ML and two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
Methylpyridine Derivatives in Agrochemical Industry
- Application Summary: Methylpyridine derivatives, especially 3-methylpyridine, are now widely used in the agrochemical industry . Pyridine, known as the “chip” of pesticides, medicines and veterinary drugs, is a critical intermediate . It is mostly used (up to 50% of the production) in the manufacture and synthesis of pesticides .
- Methods of Application: Pyridine-containing pesticides are developing rapidly worldwide and are one of the main directions in pesticide innovation . The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain . Numerous derivatives and end products can be derived from pyridine intermediates to the back end of the industrial chain .
- Results or Outcomes: Methylpyridine derivatives are mainly used to produce the fourth generation of agrochemical products with high efficacy and low toxicity, and most of the intermediates of the fourth generation of advanced pesticides are fluorine-containing pyridine products .
Production and Use of Methylpyridine Compounds
- Application Summary: Methylpyridine compounds, especially 3-methylpyridine, are now widely used in the agrochemical industry . These compounds are mainly used to produce the fourth generation of agrochemical products with high efficacy and low toxicity . Most of the intermediates of the fourth generation of advanced pesticides are fluorine-containing pyridine products .
- Methods of Application: More than 20% of the products in the production of pyridine were methylpyridine compounds, mainly the mixture of 3-methylpyridine, 2-methylpyridine and 4-methylpyridine, and 2-chloro-5-chloromethylpyridine (CCMP) . 3-methylpyridine is chlorinated to 2-chloro-5-methylpyridine and further chlorinated to CCMP, which can be directly used as an intermediate of imidacloprid and acetamiprid . CCMP can also be further fluorinated and chlorinated to produce DCTF, which can be used to produce a variety of pesticides, such as haloxyfop-methyl, haloxyfop-P-methyl .
- Results or Outcomes: The pesticide industry has evolved to the fourth generation of pesticides. The first generation is organochlorine pesticides, such as DDT and benzex; the second generation is organophosphorus pesticides, such as methamidophos and parathion; the third generation is pyrethroid pesticides, such as cypermethrin and deltamethrin, and the fourth generation is pyridine pesticides such as haloxyfop-P-methyl, fluazifop-P-butyl, fluazinam, fluopyram and picoxystrobin .
属性
IUPAC Name |
2,3,6-trichloro-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOPDFFTUIMICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356066 |
Source


|
| Record name | 2,3,6-trichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-methylpyridine | |
CAS RN |
58584-95-5 |
Source


|
| Record name | 2,3,6-Trichloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-trichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Bis(4-formylphenyl)phenylamine
53566-95-3

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)
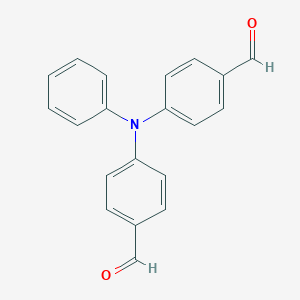
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
